2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that features a pyridazinone core substituted with a chlorophenyl group and a fluorobenzyl acetamide moiety
Preparation Methods
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the fluorobenzyl acetamide moiety: This can be done through nucleophilic substitution reactions, where the acetamide group is introduced via amide bond formation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where halogen atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide include other pyridazinone derivatives with different substituents. These compounds may share similar pharmacological properties but differ in their potency, selectivity, and side effect profiles. Examples of similar compounds include:
- 3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-5-3-14(4-6-15)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBHFOFKAXQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.